Ioxilan
Übersicht
Beschreibung
Ioxilan ist ein tri-jodiertes diagnostisches Kontrastmittel, das in verschiedenen medizinischen bildgebenden Verfahren verwendet wird, wie z. B. Angiographie, Urographie und Computertomographie . Es ist eine nichtionische, wasserlösliche Verbindung, die die Sichtbarkeit innerer Strukturen in der radiologischen Bildgebung verbessert, indem sie Blutgefäße und Gewebe undurchsichtig macht . Die chemische Formel von this compound lautet C18H24I3N3O8 .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von this compound umfasst mehrere wichtige Schritte, beginnend mit der Acylierung von 5-Amido-N-(2-Hydroxyethyl)-2,4,6-triiodoisophthalamid . Diesem Schritt folgen Acylierungs-Chlorierungs-, Amidierungs- und Alkanisierungsreaktionen, um das Endprodukt zu erhalten . Der Prozess erfordert eine präzise Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und der Verwendung spezifischer Reagenzien, um die gewünschten chemischen Umwandlungen sicherzustellen .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird die Produktion von this compound unter Verwendung ähnlicher Synthesewege, jedoch mit optimierten Reaktionsbedingungen, zur Maximierung der Ausbeute und Reinheit, hochskaliert . Der Prozess beinhaltet die Verwendung von großvolumigen Reaktoren, kontinuierlicher Überwachung und Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Ioxilan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . In der Chemie wird es als Kontrastmittel in verschiedenen analytischen Techniken verwendet, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie . In der Biologie wird this compound verwendet, um die Struktur und Funktion biologischer Gewebe und Organe durch bildgebende Verfahren zu untersuchen . In der Medizin wird es häufig in diagnostischen bildgebenden Verfahren wie Angiographie, Urographie und Computertomographie verwendet, um die Sichtbarkeit innerer Strukturen zu verbessern . In der Industrie wird this compound bei der Entwicklung neuer Bildgebungsmittel und diagnostischer Werkzeuge verwendet .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine intravenöse Injektion, die zur Opacifizierung von Blutgefäßen und Geweben im Weg des Kontrastmittels führt . Dies ermöglicht die radiologische Visualisierung innerer Strukturen, bis eine signifikante Hämodilution auftritt . Die molekularen Zielstrukturen von this compound sind Blutgefäße und Gewebe, wo es den Kontrast verstärkt, indem es Röntgenstrahlen absorbiert und ein klares Bild der inneren Strukturen liefert .
Wirkmechanismus
Target of Action
Ioxilan is a diagnostic contrast agent primarily targeting the blood vessels . It is used in various medical imaging procedures, such as angiography, urography, and computed tomographic scans . The primary role of this compound is to enhance the contrast in these imaging procedures, allowing for better visualization of the internal structures of the human body .
Mode of Action
This compound is a tri-iodinated diagnostic contrast agent . Upon intravascular injection, it results in the opacification of vessels in the path of flow of the contrast medium . This opacification permits radiographic visualization of the internal structures of the human body until significant hemodilution occurs . The degree of contrast enhancement is directly related to the iodine content in the administered dose .
Biochemical Pathways
The mechanism of action of this compound is rooted in its ability to absorb X-rays . This compound is a water-soluble, iodine-containing compound . When administered into the body, it disperses into the bloodstream and eventually diffuses into the tissues . The iodine atoms in this compound absorb X-rays, and this absorption is what allows for the opacification of the blood vessels and the subsequent visualization of internal structures .
Pharmacokinetics
In healthy young male and female volunteers who each received this compound injection, the drug showed biphasic and first-order pharmacokinetics . This compound is distributed mainly in the blood, as suggested by the apparent volume of distribution (central compartment) . The half-life of this compound is approximately 137 minutes in men and 102 minutes in women . About 93.7% of this compound is excreted in the urine, with negligible amounts excreted in bile/feces .
Result of Action
The primary result of this compound’s action is the opacification of blood vessels, which permits radiographic visualization of the internal structures of the human body . This enhanced visualization can aid in the diagnosis and treatment of various medical conditions, as it allows healthcare professionals to examine the structure and function of internal organs and vessels .
Action Environment
The action of this compound can be influenced by several environmental factors. For instance, patients with severe renal impairment, combined renal/hepatic disease, thyroid dysfunction, multiple myeloma, anuria, pheochromocytoma, sickle cell, congestive heart failure, severe arterial/venous disease may exhibit altered responses to this compound . Additionally, the hydration status of the patient can impact the action of this compound, as patients should be well hydrated before and after the procedure . The efficacy of this compound can also be affected by the presence of allergies (such as bronchial asthma, hay fever, food allergies) .
Biochemische Analyse
Biochemical Properties
Ioxilan plays a significant role in biochemical reactions. It is nonionic and does not dissociate in solution . The degree of contrast enhancement in imaging procedures is directly related to the iodine content in the administered dose .
Cellular Effects
Intravascular injection of this compound results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs . This allows for detailed imaging of various types of cells and cellular processes.
Molecular Mechanism
The mechanism of action of this compound involves its intravascular injection which results in opacification of vessels in the path of flow of the contrast medium . This allows for radiographic visualization of the internal structures of the human body until significant hemodilution occurs .
Temporal Effects in Laboratory Settings
Peak iodine plasma levels occur immediately following rapid intravenous injection of this compound. Iodine plasma levels fall rapidly within 5 to 10 minutes . This can be accounted for by the dilution in the vascular and extravascular fluid compartments .
Metabolic Pathways
There is no evidence for metabolism of this compound . It is mainly distributed in the blood .
Transport and Distribution
This compound is distributed mainly in the blood as suggested by the apparent volume of distribution . Binding of this compound to plasma protein is negligible .
Subcellular Localization
The subcellular localization of this compound is primarily within the blood vessels due to its intravascular administration . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ioxilan involves several key steps, starting with the acylation of 5-amido-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamide . This is followed by acylation chlorination, amidation, and alkanisation reactions to obtain the final product . The process requires precise control of reaction conditions, including temperature, pH, and the use of specific reagents to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity . The process involves the use of large-scale reactors, continuous monitoring, and quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ioxilan unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind für seine Synthese und Funktionalisierung in verschiedenen Anwendungen unerlässlich.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, umfassen Acylierungsmittel, Chlorierungsmittel und Alkylierungsmittel . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifischen Temperaturen und pH-Werten, um die gewünschten chemischen Umwandlungen sicherzustellen .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist this compound selbst, ein stabiles, nichtionisches Kontrastmittel mit hervorragenden radiographischen Eigenschaften . Weitere Nebenprodukte können nicht umgesetzte Ausgangsstoffe und Nebenprodukte sein, die typischerweise während der Reinigung entfernt werden .
Vergleich Mit ähnlichen Verbindungen
Ioxilan wird mit anderen jodierten Kontrastmitteln verglichen, wie z. B. Iohexol, Iodixanol und Ioversol . Diese Verbindungen weisen ähnliche Eigenschaften auf, wie z. B. nichtionisch und wasserlöslich zu sein, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren spezifischen Anwendungen . This compound ist einzigartig in seiner niedrigen Osmolalität und Viskosität, die zu seinem hervorragenden Sicherheitsprofil und dem geringeren Risiko von Nebenwirkungen beitragen . Weitere ähnliche Verbindungen sind Iohexol, Iodixanol und Ioversol, die jeweils ihre eigenen Vor- und Nachteile haben .
Biologische Aktivität
Ioxilan is a non-ionic, iodinated contrast agent primarily used in medical imaging procedures such as computed tomography (CT) scans, angiography, and urography. Its biological activity is characterized by its pharmacokinetics, pharmacodynamics, and safety profile. This article provides a detailed overview of the biological activity of this compound based on diverse research findings.
Pharmacokinetics
This compound exhibits a specific pharmacokinetic profile that influences its effectiveness as a contrast agent. Key parameters include:
- Volume of Distribution : The volume of distribution is approximately 10.0 ± 2.4 L in men, indicating extensive distribution in the body .
- Clearance Rates : The total clearance values are 95.4 ± 11.1 mL/min for women and 101.0 ± 14.7 mL/min for men. Renal clearance is notably high, with 89.4 ± 13.3 mL/min for women and 94.9 ± 16.6 mL/min for men .
- Half-Life : this compound has a rapid distribution phase with a half-life of about 13.1 ± 4.2 minutes in women and 23.5 ± 15.3 minutes in men, followed by an elimination phase with half-lives of 102.0 ± 16.9 minutes and 137 ± 35.4 minutes, respectively .
Pharmacodynamics
The pharmacodynamics of this compound are crucial for its function as a contrast agent:
- Contrast Enhancement : The degree of enhancement in imaging is directly related to the iodine content in the administered dose, with peak iodine plasma levels occurring immediately after injection .
- Effects on Blood Components : In vitro studies have shown that this compound does not affect red blood cell morphology but does inhibit platelet aggregation in a concentration-dependent manner . For instance, at a concentration of 35 mgI/mL:
Safety Profile
This compound has been evaluated for various safety parameters:
- Genotoxicity : It has shown no genotoxic effects across multiple studies including the Ames test and micronucleus assays .
- Carcinogenicity : Long-term animal studies to evaluate carcinogenic potential have not been performed .
- Hypersensitivity Reactions : Reports indicate that hypersensitivity reactions (HSRs) can occur but vary by sex and region; women showed a slightly higher risk than men in some studies .
Case Studies and Clinical Findings
Several clinical studies have assessed the efficacy and safety of this compound:
- Renal Function Studies : In patients with impaired renal function, there was an increased occurrence of elevated creatinine levels post-procedure when administered this compound compared to other contrast agents like iohexol (p = 0.008) .
- Contrast-Induced Nephropathy : Research indicates that while this compound is generally safe, patients with pre-existing renal conditions may require careful monitoring due to potential nephrotoxic effects .
Comparative Analysis
The following table summarizes the key pharmacological properties of this compound compared to other iodinated contrast agents:
Property | This compound | Iohexol | Iopamidol |
---|---|---|---|
Volume of Distribution | 10 L | ~10 L | ~10 L |
Total Clearance (mL/min) | Men: 101 | Men: ~90 | Men: ~95 |
Half-Life (min) | Distribution: ~23 | Distribution: ~30 | Distribution: ~25 |
Prothrombin Time (s) | Baseline: 12.3 | Baseline: ~12 | Baseline: ~12 |
Thrombin Time (s) | Baseline: 8 | Baseline: ~8 | Baseline: ~8 |
Eigenschaften
IUPAC Name |
5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMLTINZBQPNGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048717 | |
Record name | Ioxilan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Intravascular injection results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs. | |
Record name | Ioxilan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09135 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
107793-72-6 | |
Record name | Ioxilan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107793-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ioxilan [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ioxilan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09135 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ioxilan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ioxilan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOXILAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.